molecular formula C10H14ClNS B1379096 3-(Benzylsulfanyl)azetidine hydrochloride CAS No. 1864072-49-0

3-(Benzylsulfanyl)azetidine hydrochloride

Cat. No. B1379096
CAS RN: 1864072-49-0
M. Wt: 215.74 g/mol
InChI Key: VTBGXWLIBAXKSN-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H14ClNS . It is a member of the azetidines, which are four-membered nitrogen-containing heterocycles .


Synthesis Analysis

Azetidines, including this compound, are synthesized through various methods. One of the most common methods is the intermolecular [2+2] photocycloadditions . This method is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The molecular structure of this compound is driven by a considerable ring strain, making it significantly more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .

Scientific Research Applications

Synthesis and Chemical Space Exploration

The chemical structure of 3-(Benzylsulfanyl)azetidine hydrochloride offers a unique platform for the synthesis of new small-ring derivatives, which are pivotal in exploring new chemical spaces for drug design. Research demonstrates that 3-aryl-3-sulfanyl azetidines, closely related to the target compound, can be synthesized with high yields through a mild, iron-catalyzed thiol alkylation process. This method is effective across a broad range of thiols and azetidinols, particularly those with electron-donating aromatics, via an azetidine carbocation. The process underscores the potential of azetidine sulfides in drug discovery programs, highlighting their utility in generating novel molecular structures for therapeutic exploration (Dubois et al., 2019).

Modular Synthesis of Azetidines

Exploiting the high ring strain associated with azabicyclo[1.1.0]butane, a novel method for the modular synthesis of azetidines has been developed. This approach leverages the generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with a boronic ester to give an intermediate boronate complex. This method demonstrates complete stereospecificity across primary, secondary, tertiary, aryl, and alkenyl boronic esters. It allows for the functionalization of the homologated azetidinyl boronic esters, showcasing a versatile strategy for constructing azetidines integral to medicinal chemistry, as applied in the synthesis of the pharmaceutical cobimetinib (Fawcett et al., 2019).

Antimicrobial and Antitubercular Activities

Azetidine derivatives have been synthesized and assessed for their antimicrobial and antitubercular activities. Among these, novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and exhibited notable antimicrobial and antitubercular properties. This research provides a basis for the potential therapeutic applications of azetidine derivatives, indicating their value as starting points for the development of new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Three-Component Chemical Reactions

A novel stereospecific three-component reaction involving small-ring cyclic amines, arynes, and acetonitrile has been developed. This method produces N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, serving as precursors for a range of bioactive compounds. The versatility of this reaction underscores the utility of azetidine derivatives in synthesizing complex molecules, highlighting their importance in the synthesis of compounds with potential biological activity (Stephens et al., 2013).

Safety and Hazards

The safety data sheet for azetidine hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-benzylsulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBGXWLIBAXKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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